

In-Depth Technical Guide: 4-Chloropentanoyl Chloride

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Compound of Interest

Compound Name: 4-Chloropentanoyl chloride

Cat. No.: B105391

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IUPAC Name: **4-Chloropentanoyl chloride** CAS Number: 63480-12-6 Chemical Formula: $C_5H_8Cl_2O$ Molecular Weight: 155.02 g/mol

Introduction

4-Chloropentanoyl chloride is a bifunctional acyl chloride used as a chemical intermediate in organic synthesis. Its structure incorporates a reactive acyl chloride group and a secondary alkyl chloride, making it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two distinct reactive sites allows for sequential, selective reactions to construct varied molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers and professionals in drug development. One notable application is its use as an intermediate in the preparation of Tachykinin antagonists and in the synthesis of aminobenzo[a]quinolizines, which are known as long-lasting dipeptidyl peptidase IV (DPP-IV) inhibitors[1].

Physicochemical and Spectroscopic Data

While experimental data for some physical properties of **4-chloropentanoyl chloride** are not widely reported in publicly available literature, predicted values and known characteristics provide essential information for its handling and use.

Table 1: Physicochemical Properties of **4-Chloropentanoyl Chloride**

Property	Value	Source
IUPAC Name	4-chloropentanoyl chloride	[2][3]
CAS Number	63480-12-6	[2][4]
Molecular Formula	C ₅ H ₈ Cl ₂ O	[4][5]
Molecular Weight	155.02 g/mol	[2][5]
Appearance	Colorless to pale yellow liquid	[3][4]
Odor	Pungent	[4]
Boiling Point	186.7 ± 13.0 °C (Predicted)	[4]
Density	1.180 ± 0.06 g/cm ³ (Predicted)	
Solubility	Soluble in organic solvents (e.g., dichloromethane, ether)	
Reactivity	Reacts vigorously with water and other nucleophiles	[4]

Spectroscopic Characterization:

Experimental spectroscopic data is crucial for compound verification. Below are the expected chemical shifts and absorption bands based on the structure of **4-chloropentanoyl chloride**.

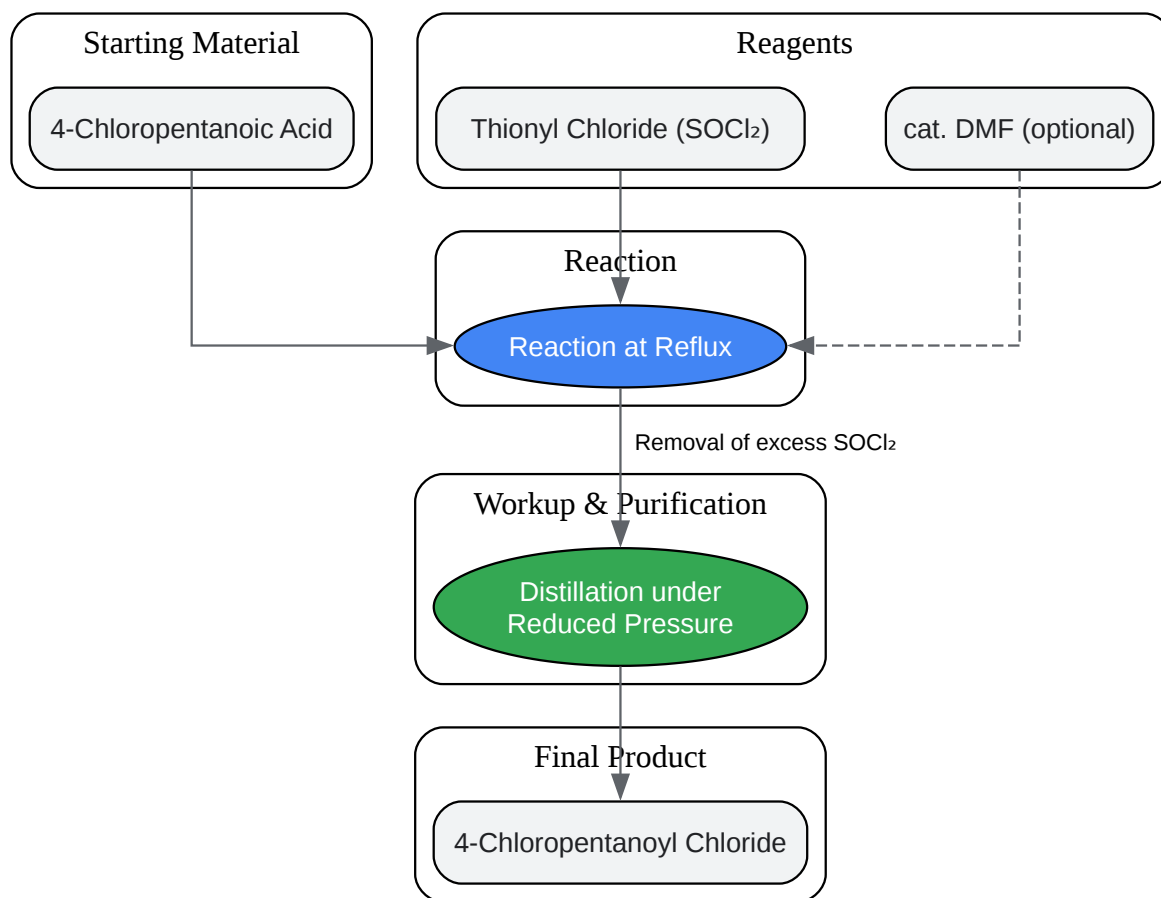
Table 2: Predicted Spectroscopic Data for **4-Chloropentanoyl Chloride**

Spectrum Type	Expected Peaks / Chemical Shifts (δ)	Assignment
^1H NMR	$\sim 4.1\text{-}4.3$ ppm (m, 1H)	-CH(Cl)-
	$\sim 2.9\text{-}3.1$ ppm (t, 2H)	-CH ₂ -C(=O)Cl
	$\sim 2.0\text{-}2.2$ ppm (m, 2H)	-CH ₂ -CH(Cl)-
	$\sim 1.5\text{-}1.7$ ppm (d, 3H)	-CH ₃
^{13}C NMR	$\sim 173\text{-}175$ ppm	C=O (Acyl Chloride)
	$\sim 55\text{-}58$ ppm	C-Cl (C4)
	$\sim 45\text{-}48$ ppm	C-C=O (C2)
	$\sim 35\text{-}38$ ppm	C3
	$\sim 25\text{-}28$ ppm	C5 (Methyl)
IR Spectroscopy	$1785\text{-}1815$ cm ⁻¹ (strong)	C=O stretch (Acyl Chloride)
	$2850\text{-}3000$ cm ⁻¹	C-H stretch (Aliphatic)
	$600\text{-}800$ cm ⁻¹	C-Cl stretch

Synthesis and Experimental Protocols

4-Chloropentanoyl chloride is typically synthesized from its corresponding carboxylic acid, 4-chloropentanoic acid, using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Workflow for the Synthesis of 4-Chloropentanoyl Chloride



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Caption: General workflow for the synthesis of **4-chloropentanoyl chloride**.

Representative Protocol for Synthesis using Thionyl Chloride

This protocol is a representative procedure based on standard methods for converting carboxylic acids to acyl chlorides.[3]

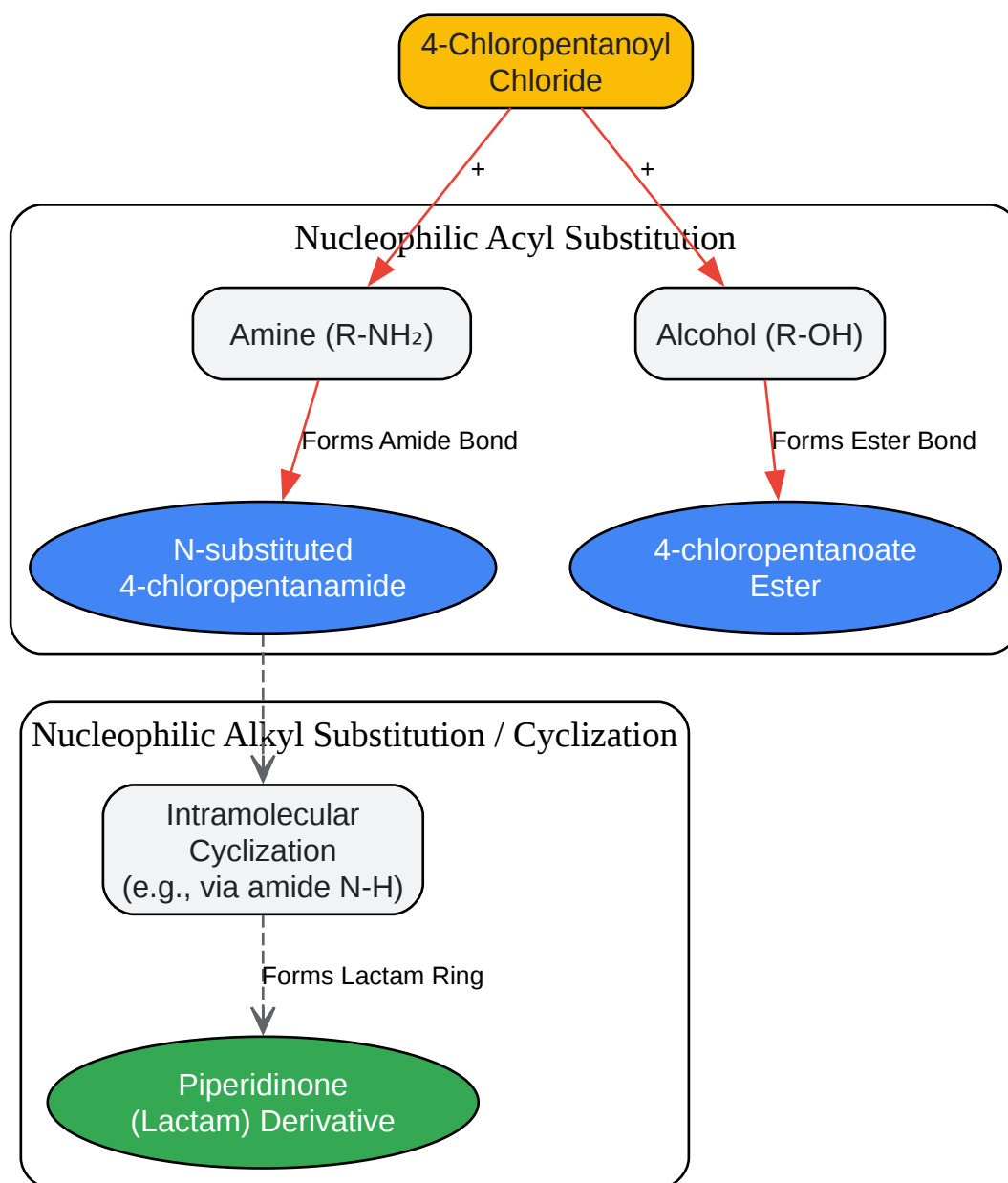
- **Setup:** To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet (to scrub HCl and SO₂ byproducts), add 4-chloropentanoic acid (1.0 equiv).

- **Reagent Addition:** Slowly add thionyl chloride (2.0 equiv) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
- **Reaction:** Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
- **Workup:** After cooling the mixture to room temperature, remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure.
- **Purification:** The crude **4-chloropentanoyl chloride** is then purified by fractional distillation under reduced pressure to yield the final product.

Chemical Reactivity and Applications

The dual reactivity of **4-chloropentanoyl chloride** makes it a versatile synthetic intermediate. The acyl chloride is a highly electrophilic site, readily undergoing nucleophilic acyl substitution. The secondary chloride at the C4 position can participate in nucleophilic substitution (S_N2) reactions.

Key Reactions of 4-Chloropentanoyl Chloride



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Caption: Key reaction pathways for **4-chloropentanoyl chloride**.

Application in Drug Development: Synthesis of DPP-IV Inhibitor Precursors

4-Chloropentanoyl chloride serves as a key building block for heterocyclic structures found in various pharmacologically active agents. For instance, its reaction with an aniline derivative can lead to an N-aryl-4-chloropentanamide intermediate. This intermediate can then undergo

intramolecular cyclization to form a piperidinone (lactam) ring system, a core scaffold in certain DPP-IV inhibitors.

Representative Protocol for Amide Formation

This protocol describes a general method for the acylation of an amine with an acyl chloride.

- **Setup:** Dissolve the amine (e.g., aniline, 1.0 equiv) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equiv) in an inert anhydrous solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere (N₂ or Argon) and cool the mixture in an ice bath (0 °C).
- **Reagent Addition:** Add a solution of **4-chloropentanoyl chloride** (1.05 equiv) in the same solvent dropwise to the cooled amine solution with vigorous stirring.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:** Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the excess base. Separate the organic layer.
- **Purification:** Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude amide product can be further purified by recrystallization or column chromatography.

Safety and Handling

4-Chloropentanoyl chloride is a corrosive and moisture-sensitive compound. It is harmful if swallowed and causes severe skin burns and eye damage[2].

- **Handling:** All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
- **Storage:** Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from moisture.

- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching with a suitable alcohol (e.g., isopropanol) under controlled conditions is a common method for neutralization before disposal.

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